Product packaging for Cetalkonium Chloride-d7(Cat. No.:CAS No. 122-18-9)

Cetalkonium Chloride-d7

Cat. No.: B1668414
CAS No.: 122-18-9
M. Wt: 396.1 g/mol
InChI Key: SXPWTBGAZSPLHA-UHFFFAOYSA-M
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Description

Cetalkonium chloride (CKC) is a quaternary ammonium compound of the alkyl-benzyldimethylammonium chloride family, with an alkyl chain length of C16 (16 carbons) . It is provided as a white or almost white crystalline powder with a molar mass of 396.10 g·mol⁻¹ and moderate water solubility (2 mg/mL) . As a research reagent, its primary applications leverage its amphiphilic properties and cationic charge. In pharmaceutical and biotechnological research, it is investigated as a cationic surfactant and emulsifier, particularly in the development of oil-in-water nanoemulsions for ocular drug delivery . Its positive charge provides bioadhesive properties on negatively charged biological surfaces, enhancing the penetration and residence time of active ingredients . It also functions as an anti-infective agent in microbiological and toxicological studies . Its mechanism of action as an antimicrobial and active agent involves the disruption of cellular lipid membranes . Recent investigative toxicology utilizes this compound to model surfactant-induced cellular stress. Studies on human corneal epithelial cells (HCECs) indicate that its toxicity is dose-dependent, with significant effects observed at concentrations of 1.0 × 10⁻⁴% (w/v) and higher, including reduced cell viability, elevated intracellular reactive oxygen species (ROS), lactate dehydrogenase (LDH) release, and mitochondrial alterations . Researchers value cetalkonium chloride for exploring cationic emulsion platforms, where it is strongly associated with oil nanodroplets, potentially sequestering it from the aqueous phase and modifying its interaction with biological tissues . It is also used in life science research as a cationic detergent in separation techniques, such as the 16-BAC-SDS-PAGE method for analyzing membrane proteins . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46N.Cl<br>C25H46ClN B1668414 Cetalkonium Chloride-d7 CAS No. 122-18-9

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride
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InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXPWTBGAZSPLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H46ClN
Source PubChem
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Related CAS

10328-34-4 (Parent)
Record name Cetalkonium chloride [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID3041665
Record name Benzylhexadecyldimethylammonium chloride
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Molecular Weight

396.1 g/mol
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Physical Description

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1)
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CAS No.

122-18-9
Record name Benzylhexadecyldimethylammonium chloride
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Record name Cetalkonium chloride [USAN:INN:BAN]
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Record name CETALKONIUM CHLORIDE
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Ii. Mechanisms of Action and Biological Interactions of Cetalkonium Chloride

Antimicrobial Mechanisms

The antimicrobial activity of cetalkonium (B82469) chloride stems from its ability to target and disrupt essential structures and processes within microbial cells. nih.govdrugbank.com

Disruption of Microbial Cell Membranes

A primary mechanism by which cetalkonium chloride exerts its antimicrobial effect is through the disruption of microbial cell membranes. nih.govnih.govpatsnap.comnih.gov As a cationic surfactant, it interacts with the negatively charged surfaces of bacterial membranes, leading to a loss of membrane integrity. medchemexpress.comdrugbank.compatsnap.com

Interaction with Negatively Charged Surfaces and Lipoteichoic Acid (LTA) in Gram-Positive Bacteria

Gram-positive bacteria possess a cell wall external to their cytoplasmic membrane, which is composed of peptidoglycan and teichoic acids, including lipoteichoic acid (LTA). mdpi.commdpi.comwikipedia.org LTA is a major negatively charged constituent of the cell wall in most gram-positive bacteria due to its glycerolphosphate backbone and D-alanine esters. plos.orgbiorxiv.orgelisakits.co.uk Cetalkonium chloride, being positively charged, is attracted to these negatively charged surfaces, including LTA. nih.govdrugbank.com This electrostatic interaction is a driving force for the initial adsorption of cationic compounds to the bacterial surface. nih.govmdpi.com While the interaction with LTA contributes to binding, studies on similar cationic peptides suggest that the ability to bind LTA may not be the sole or primary mechanism for bacterial killing in gram-positive bacteria. nih.gov However, the interaction with anionic components like teichoic acids can modulate the attraction to the bacterial surface and potentially act as a route to the cytoplasmic membrane. mdpi.com

Interaction with Lipopolysaccharides (LPS) and Phospholipids in Gram-Negative Bacteria

Gram-negative bacteria have a more complex cell envelope compared to gram-positive bacteria, featuring an outer membrane external to a thin peptidoglycan layer and the cytoplasmic membrane. mdpi.comnih.gov The outer membrane of gram-negative bacteria contains lipopolysaccharides (LPS) in its outer leaflet, which are large, negatively charged molecules. mdpi.comnih.govplos.org Cetalkonium chloride interacts with these anionic constituents of the outer membrane, including LPS and phospholipids. mdpi.com This interaction, driven by electrostatic attraction between the cationic head group of cetalkonium chloride and the negatively charged phosphate (B84403) groups in LPS and phospholipids, is believed to be the initial step in disrupting the outer membrane. nih.govmdpi.com The amphiphilic nature of cetalkonium chloride allows its lipophilic part to embed within the lipid bilayer of the membrane. patsnap.com

Effects on Osmoregulation and Homeostasis

The disruption of the bacterial cell membrane by cetalkonium chloride can lead to significant effects on cellular osmoregulation and homeostasis. nih.gov The cell membrane plays a critical role in maintaining the internal osmotic balance and regulating the transport of ions and solutes. wikipedia.org Damage to the membrane integrity compromises its function as a selective barrier, leading to uncontrolled movement of substances across the membrane. This disruption can interfere with the cell's ability to regulate its internal environment, impacting processes vital for survival and growth. nih.govbiorxiv.org While direct studies specifically detailing cetalkonium chloride's impact on bacterial osmoregulation were not extensively found, the general mechanism of membrane disruption by cationic surfactants implies a significant impact on these processes.

Leakage of Cytoplasmic Contents and Lysis

A direct consequence of cell membrane disruption is the increased permeability of the membrane, leading to the leakage of essential cytoplasmic contents. nih.govpatsnap.comresearchgate.net This includes ions, nucleotides, proteins, and enzymes vital for cellular function. patsnap.com The loss of these critical components from the cytoplasm disrupts metabolic processes and ultimately leads to cell death. patsnap.com Severe membrane damage can result in bacterial lysis, where the cell membrane and cell wall can no longer withstand the internal osmotic pressure, causing the cell to burst. nih.govscribd.com This leakage of cytoplasmic material and subsequent lysis is a key mechanism by which cetalkonium chloride kills bacteria. medchemexpress.compatsnap.com

Inactivation of Enzymes and Denaturation of Proteins

Beyond membrane disruption, cetalkonium chloride can also interfere with microbial metabolism by entering the cell and affecting intracellular components. patsnap.com Its properties allow it to inactivate enzymes and denature proteins. nih.govdrugbank.comscribd.com Protein denaturation involves the unfolding or alteration of the protein's three-dimensional structure, which is essential for its function. senasica.gob.mxmdpi.com By disrupting the native conformation of enzymes and other vital proteins, cetalkonium chloride can inhibit essential metabolic processes within the bacterial cell. patsnap.comnih.gov This multi-targeted approach, affecting both membrane integrity and intracellular components, contributes to its broad-spectrum antimicrobial activity. drugbank.compatsnap.com

Broad-Spectrum Efficacy Against Bacteria and Fungi

Cetalkonium chloride has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi drugbank.commdpi.com. Its broad spectrum is attributed to its ability to disrupt the cell membrane, inactivate enzymes, and denature proteins across different microbial types drugbank.com.

Activity against Gram-Positive Organisms

Cetalkonium chloride exhibits antibacterial activity against Gram-positive bacteria, including species of Staphylococcus and Streptococcus medchemexpress.commedchemexpress.com. Studies have investigated the sensitivity of various Staphylococcus and Streptococcus strains to cetalkonium chloride umlub.pl. Research indicates that the sensitivity of these Gram-positive strains to ammonium (B1175870) antiseptic agents like cetalkonium chloride can vary individually by strain umlub.pl.

Activity against Gram-Negative Organisms

Cetalkonium chloride is also effective against Gram-negative bacteria drugbank.commdpi.com. Some research suggests it may present a better activity against Gram-negative organisms compared to Gram-positive ones drugbank.com. However, other studies have noted that certain Gram-negative bacteria, such as Pseudomonas aeruginosa, can be resistant to cetalkonium chloride and other ammonium antiseptic agents umlub.pl. The antimicrobial activity of QACs, including cetalkonium chloride, against Gram-negative bacteria is influenced by the alkyl chain length, with maximum effect often observed with chains of 14 to 16 carbon atoms asm.orgnih.gov. QACs can enhance their influx into Gram-negative bacteria by self-enhancing their passage through the damaged cell wall asm.orgnih.gov.

Anti-biofilm Mechanisms

Cetalkonium chloride demonstrates activity against bacterial biofilms, which are complex communities of microbes embedded in a self-produced matrix asm.orgnih.gov. Biofilms are known for their increased resistance to antimicrobial treatments compared to planktonic (free-floating) bacteria goums.ac.ir.

Inhibition of Biofilm Formation

Cetalkonium chloride can inhibit the formation of bacterial biofilms goums.ac.ir. Studies on related QACs like benzalkonium chloride have shown that appropriate concentrations can prevent biofilm formation, while sub-MIC doses might even stimulate it goums.ac.ir. The interaction of cationic QACs with the negatively charged bacterial cell wall and membrane plays a role in preventing bacterial attachment, a crucial initial step in biofilm development asm.orgmdpi.com.

Synergistic Effects with Metal Ions (e.g., Cu2+) against Biofilms

Research has indicated that cetalkonium chloride can exhibit synergistic bactericidal and anti-biofilm activity when combined with metal ions, such as Cu2+ asm.orgnih.govresearchgate.net. Studies using high-throughput methods to test combinations of antimicrobials have identified that Cu2+ works synergistically with QACs, including cetalkonium chloride, to kill Pseudomonas aeruginosa biofilms asm.orgnih.govresearchgate.net. In some cases, the addition of Cu2+ to QACs resulted in a significant decrease in the biofilm minimum bactericidal concentration compared to single-agent treatments asm.orgnih.gov. This synergistic effect has also been observed against biofilms of other bacteria, including Escherichia coli and Staphylococcus aureus asm.orgnih.gov. The mechanism of this synergy does not appear to involve direct interaction between Cu2+ and QACs in aqueous solutions, suggesting independent biochemical routes of toxicity asm.orgnih.gov. Combinations of Cu2+ and QACs have also been shown to reduce the activity of nitrate (B79036) reductases, enzymes important for normal biofilm growth asm.orgnih.gov.

An example of synergistic activity is shown in the table below, illustrating the reduction in minimum bactericidal concentration (MBC) against P. aeruginosa biofilms when Cu2+ is combined with various QACs, including cetalkonium chloride.

Antimicrobial Agent(s)Biofilm MBC (µg/ml)Fold Decrease with Cu2+
Cetalkonium Chloride Alone[Data from research]-
Cetalkonium Chloride + Cu2+[Data from research]Up to 128-fold asm.orgnih.gov
Other QACs Alone[Data from research]-
Other QACs + Cu2+[Data from research][Data from research]

Note: Specific MBC values for cetalkonium chloride alone and in combination with Cu2+ were indicated as being available in research but precise numerical data points for inclusion in the table were not extracted from the provided snippets.

Impact on Biofilm Phenotypic Diversification

The decreased susceptibility of biofilms to antimicrobial agents is linked to a process of phenotypic diversification within the adherent population asm.orgnih.govkuleuven.bekuleuven.be. This diversification results in multiple cell types within a single-species biofilm, contributing to the population's survival against individual antimicrobial challenges asm.orgnih.gov. Treating biofilms with combinations of chemically distinct antimicrobials, such as cetalkonium chloride and metal ions, might be a strategy to target these different cell types and overcome the resistance conferred by phenotypic diversification asm.orgnih.gov.

Cellular and Tissue Interactions

Bioadhesive Properties on Negatively Charged Surfaces

Cetalkonium chloride (CKC) is a cationic quaternary ammonium compound. Its positive charge is fundamental to its bioadhesive properties, particularly on negatively charged biological surfaces such as the ocular surface epithelium wikipedia.orgnih.gov. In ophthalmic formulations, CKC is frequently used in cationic oil-in-water nanoemulsions. Due to its high lipophilicity, CKC associates strongly with the oil nanodroplets at the oil/water interface, imparting a positive charge to their surface wikipedia.org. This positive polarization of the nanodroplets facilitates electrostatic interaction with the negatively charged cell membranes of the ocular surface, driving biological adhesion in vivo wikipedia.org. This electrostatic attraction enhances the bio-adhesive properties of these cationic nano-emulsions on the negatively charged ocular surface nih.gov. This interaction contributes to improved retention and a prolonged residence time on the ocular surface nih.govresearchgate.net.

Ocular Surface Interactions

Cetalkonium chloride exhibits specific interactions with the ocular surface, influencing the tear film and the penetration of active ingredients.

Accumulation in Tear Film Lipid Layer

Studies have reported that CKC accumulates in the lipid layer of a tear film model nih.govmdpi.comnih.gov. This accumulation appears to stabilize the lipid layer in a concentration-dependent manner mdpi.comnih.gov. In contrast, the interaction of benzalkonium chloride (BAK), a related compound, with the lipid layer can compromise the stability of the tear film model mdpi.comnih.gov. This suggests a differential interaction between CKC and BAK with the tear film lipid layer, with CKC potentially contributing to enhanced tear film stability nih.govresearchgate.net.

Enhancement of Active Ingredient Penetration into Ocular Tissues

The positive charge of cetalkonium chloride in cationic nanoemulsions enhances their bio-adhesive properties on the negatively charged ocular surface. This enhanced adhesion facilitates the penetration of active ingredients formulated within these cationic nano-emulsions into ocular tissues wikipedia.orgnih.gov. The electrostatic attraction ensures even distribution across the ocular surface, thereby increasing the absorption of drugs into corneal and conjunctival tissues nih.govresearchgate.net. This mechanism can lead to significantly higher drug levels in ocular tissues compared to standard eye drop formulations tandfonline.com.

Potential for Corneal Lesion Healing Improvement

Cetalkonium chloride has shown potential in improving the healing of corneal lesions wikipedia.orgselleckchem.com. Cationic emulsions containing CKC seem to improve the healing of corneal lesions wikipedia.org. In an ex vivo study using scraped human corneal epithelial cells, a 0.005% cetalkonium chloride cationic oil-in-water nanoemulsion was able to increase the pace of healing, as measured by the reduction of the size of the scraped area ncats.iomedchemexpress.com. Additionally, selected long-chain BAKs, including cetalkonium chloride, have been noted to exhibit therapeutic functions, promoting epithelium wound healing nih.govresearchgate.net. Studies exploring the anti-inflammatory activity of CKC-containing cationic emulsion vehicles have also indicated valuable in vivo wound healing properties nih.gov. However, some ex vivo studies with high-frequency application have shown increased epithelial lesions, highlighting the importance of concentration and application frequency nih.govacto.de.

Molecular Interactions

Cetalkonium chloride's activity is based on the creation of a positive charge that facilitates bio-adhesive properties to negative surfaces nih.gov. This property allows it to interact with and disrupt the cell membrane, inactivate enzymes, and denature proteins nih.govmedchemexpress.commedchemexpress.com. These interactions contribute to its broad-spectrum activity nih.gov. As a cationic surfactant, CKC interacts with the negative charges on the bacterial cell membrane, disrupting its integrity, causing leakage of cell contents, and ultimately leading to bacterial death medchemexpress.commedchemexpress.com. In the context of ocular formulations, CKC's high lipophilicity leads to its distribution in the nonaqueous phase of an oil-in-water emulsion, resulting in a high zeta potential at the surface of the nanodroplets mdpi.com. This sequestration from the water phase may minimize potential damage to ocular tissues wikipedia.org.

Data Table: Effect of Cetalkonium Chloride on Corneal Epithelial Cell Lesion Size (Ex Vivo)

Treatment GroupInitial Erosion Size (Day 0, mm²)Erosion Size (Day 3, mm²)P-value
CAC containing eye drops9.82 ± 0.3029.51 ± 16.87P < 0.05
0.02% BAC10.13 ± 0.6586.82 ± 5.18P < 0.0001

Note: Data extracted from an ex vivo eye irritation test model with high-frequency application over 3 days. nih.govacto.de

Binding to Anionic Drugs

Cetalkonium chloride's cationic nature facilitates electrostatic interactions with anionic (negatively charged) drugs researchgate.netulisboa.pt. This binding can be utilized in pharmaceutical formulations to influence drug loading, release, and delivery researchgate.netulisboa.ptnih.gov. For instance, in the context of therapeutic contact lenses, incorporating cetalkonium chloride into hydrogel matrices has been shown to enhance the loading and extend the release duration of anionic drugs such as diclofenac (B195802) sodium and dexamethasone (B1670325) phosphate researchgate.netulisboa.pt. The electrostatic attraction between the positively charged cetalkonium chloride within the hydrogel and the negatively charged anionic drug molecules leads to increased retention of the drug within the lens material researchgate.netulisboa.pt.

Research findings illustrate this effect. Studies involving poly(2-hydroxyethyl methacrylate) (pHEMA) based hydrogels demonstrated that increasing the percentage of incorporated cetalkonium chloride led to a greater amount of anionic drugs like diclofenac and ketorolac (B1673617) being loaded into the hydrogels ulisboa.pt. The partition coefficients of diclofenac in hydrogels were observed to increase with higher percentages of incorporated cetalkonium chloride, indicating enhanced drug content ulisboa.pt. Similarly, the release duration of dexamethasone phosphate from pHEMA contact lenses was significantly prolonged (from 2 to 50 hours) when a cationic surfactant, including cetalkonium chloride, was used to facilitate electrostatic interactions researchgate.netnih.gov.

The interaction between cetalkonium chloride and anionic drugs can also lead to the formation of catanionic aggregates, particularly with drugs possessing sufficient hydrophobicity nih.gov. These aggregates, formed through ionic and hydrophobic interactions, can influence the rheological properties of solutions and impact drug release characteristics nih.gov.

Table 1: Influence of Cetalkonium Chloride on Anionic Drug Loading in Hydrogels

Hydrogel TypeIncorporated CAC (%)Drug Loaded (arbitrary units)
HEMA/PVPLowX
HEMA/PVPHighY (where Y > X)
TRIS/NVP/HEMALowA
TRIS/NVP/HEMAHighB (where B > A)

Note: Specific numerical data for drug loading varies depending on the study and drug; this table illustrates the general trend observed where higher CAC correlates with increased drug loading.

Table 2: Effect of Cetalkonium Chloride on Anionic Drug Release Duration

Delivery SystemAnionic DrugCAC InclusionApproximate Release Duration
pHEMA Contact Lens (unmodified)Dexamethasone phosphateNo2 hours researchgate.net
pHEMA Contact Lens (with cationic surfactant)Dexamethasone phosphateYes50 hours researchgate.net
Influence on Electrostatic Interactions in Colloidal Systems

As a cationic surfactant, cetalkonium chloride plays a significant role in influencing electrostatic interactions within colloidal systems, particularly in stabilizing oil-in-water nanoemulsions wikipedia.orgnih.govresearchgate.netturkjps.org. The positive charge of cetalkonium chloride allows it to adsorb onto the surface of negatively charged dispersed particles or oil droplets, imparting a positive zeta potential to the system wikipedia.orgnih.govturkjps.org.

Studies have shown that the presence of cetalkonium chloride can result in a significant positive zeta potential in nanoemulsions. For example, a cationic oil-in-water nanoemulsion with cetalkonium chloride (0.005%) as the cationic agent exhibited a zeta potential of approximately +40 mV nih.gov. In contrast, a similar nanoemulsion using benzalkonium chloride (0.02%) showed a zeta potential of about +20 mV nih.gov. A zeta potential of ≥ +40 mV is generally considered indicative of good stability for cationic systems nih.gov.

The electrostatic interactions mediated by cetalkonium chloride also contribute to the bioadhesive properties of cationic formulations, particularly in ophthalmic applications wikipedia.orgnih.govnih.gov. The positively charged oil nanodroplets can interact electrostatically with the negatively charged ocular surface epithelium, leading to improved retention time and potentially enhanced drug penetration wikipedia.orgnih.govnih.gov.

Table 3: Zeta Potential of Cationic Nanoemulsions

Cationic AgentConcentration (%)Approximate Zeta Potential (mV)
Benzalkonium chloride0.02+20 nih.gov
Cetalkonium chloride0.005+40 nih.gov

Toxicological Profiles and Cellular Responses to Cetalkonium Chloride

Cetalkonium chloride (CKC) is a quaternary ammonium compound that has been investigated for its toxicological effects at the cellular level, particularly in the context of its use in ophthalmic formulations. Studies have focused on understanding the mechanisms by which CKC impacts cell viability and function in various cell types, with a notable emphasis on corneal epithelial cells.

In Vitro Cytotoxicity Studies

In vitro studies provide crucial insights into the direct effects of cetalkonium chloride on cells, allowing for controlled examination of dose- and time-dependent responses, impacts on cell viability, generation of reactive oxygen species, mitochondrial function, and modulation of cell survival pathways.

Dose- and Time-Dependent Toxicity

In vitro research indicates that the toxicity of cetalkonium chloride is dependent on both the concentration of the compound and the duration of exposure. Studies on human corneal epithelial cells (HCECs) have shown that exposure to CKC at concentrations below a certain threshold (e.g., 0.125 × 10⁻⁴%) does not result in a significant decrease in cell viability, even after extended periods (up to 72 hours). researchgate.netnih.govresearcher.lifemdpi.comnih.gov However, at concentrations at or above this threshold, CKC exhibits significant toxicity, with viability decreasing notably after 48 hours of exposure. researchgate.netnih.govmdpi.comresearchgate.net Higher concentrations, such as 1.0 × 10⁻⁴% or greater, lead to significantly decreased HCEC viability. researchgate.netnih.govresearcher.lifemdpi.comnih.gov For instance, at a concentration of 1.0 × 10⁻⁴%, cell viability in HCECs decreased by over 50%, and at concentrations of 2.0 × 10⁻⁴% or higher, almost no viable cells remained after 48 hours. researchgate.netnih.govmdpi.comresearchgate.net

Impact on Cell Viability (e.g., CCK-8 assays, Live/Dead Staining)

Cell viability assays are fundamental tools for assessing the cytotoxic effects of compounds like cetalkonium chloride. The Cell Counting Kit-8 (CCK-8) assay is commonly used to quantify viable cells based on metabolic activity. researchgate.netnih.govmdpi.comresearchgate.net Studies utilizing the CCK-8 assay on corneal epithelial cell cultures exposed to a range of CKC concentrations (e.g., 0.03125 × 10⁻⁴% to 4.0 × 10⁻⁴%) over various time points (24, 48, and 72 hours) have demonstrated dose- and time-dependent toxicity. researchgate.netnih.govmdpi.comresearchgate.net

Live/dead cell staining is another method employed to visually distinguish between viable and non-viable cells within a population. This technique typically uses fluorescent probes, such as calcein (B42510) AM for live cells and ethidium (B1194527) homodimer-1 (EthD-1) or NucleiDye for dead cells, which stain cells based on intracellular esterase activity and membrane integrity, respectively. biotium.comabbkine.com Live/dead cell staining has confirmed the dose-dependent changes in the populations of live and dead cells following exposure to different concentrations of CKC. researchgate.netnih.govmdpi.comresearchgate.net

CKC Concentration (% w/v)Exposure Time (h)HCEC Viability (Relative to Control)Assay MethodSource
< 0.125 × 10⁻⁴Up to 72No significant decreaseCCK-8 researchgate.netnih.govmdpi.com
≥ 0.125 × 10⁻⁴After 48Significant toxicityCCK-8 researchgate.netnih.govmdpi.com
1.0 × 10⁻⁴After 48Decreased by > 50%CCK-8 researchgate.netnih.govmdpi.comresearchgate.net
≥ 2.0 × 10⁻⁴After 48Almost no viable cellsCCK-8 researchgate.netnih.govmdpi.comresearchgate.net
Various24Dose-dependent changesLive/Dead Staining researchgate.netnih.govmdpi.comresearchgate.net

Intracellular Reactive Oxygen Species (ROS) Generation

Exposure to cetalkonium chloride has been shown to lead to elevated levels of intracellular reactive oxygen species (ROS). researchgate.netnih.govresearcher.lifemdpi.comnih.gov Increased intracellular ROS levels have been observed following exposure to higher concentrations of CKC. researchgate.netnih.govmdpi.comnih.gov ROS generation is a key indicator of oxidative stress, which can damage cellular components and contribute to toxicity.

Mitochondrial Alterations and Dysfunction

Mitochondria are critical organelles involved in energy production and cellular homeostasis. Studies have indicated that cetalkonium chloride exposure is associated with mitochondrial alterations and dysfunction. researchgate.netnih.govresearcher.lifemdpi.comnih.gov Observations using techniques like MitoTracker assays have revealed changes in mitochondrial distribution and morphology in cells exposed to CKC. researchgate.netnih.govresearcher.lifemdpi.comnih.gov For example, in HCECs, mitochondria became more densely concentrated around the nucleus and lost their characteristic punctate staining as CKC concentration increased. researchgate.netnih.govresearcher.lifemdpi.comnih.gov Severe shrinkage in cell size at higher CKC concentrations was accompanied by mitochondria intensely concentrated very close to the nucleus. researchgate.netnih.govresearcher.lifemdpi.comnih.gov

Modulation of Cell Survival Pathways

Cetalkonium chloride has been found to impact cellular pathways crucial for survival. researchgate.netnih.govresearcher.lifemdpi.comnih.gov This modulation can lead to a decline in the activity of these pathways. researchgate.netnih.govresearcher.lifemdpi.comnih.gov

Investigations into the effect of CKC on cell survival pathways have revealed that exposure to the compound can lead to the inhibition of the phosphorylation of key proteins, including mTOR, ERK, and Akt. researchgate.netnih.govresearcher.lifemdpi.comnih.gov These proteins are involved in signaling pathways that regulate cell division, migration, growth, proliferation, and survival. cellsignal.combiocompare.comwikipedia.org Western blot analysis has been used to examine the expression levels of phosphorylated mTOR, Akt, and ERK following CKC exposure. researchgate.netnih.govresearcher.lifemdpi.comnih.govresearchgate.net The decrease in the phosphorylation levels of these proteins has been observed to be dose-dependent after exposure to CKC. researchgate.netnih.govresearcher.lifemdpi.comnih.govresearchgate.net Furthermore, CKC exposure led to a decrease in the expression of Bcl-xL, an anti-apoptotic protein, and an increase in the expression of BAX, a pro-apoptotic protein, resulting in a dose-dependent increase in the BAX/Bcl-xL ratio. researchgate.netnih.govresearcher.lifemdpi.comnih.gov

ProteinPhosphorylation Level Change (24h exposure)Dose DependenceSource
mTOR (p-mTOR)DecreasedDose-dependent researchgate.netnih.govresearcher.lifemdpi.comnih.govresearchgate.net
ERK (p-ERK)DecreasedDose-dependent researchgate.netnih.govresearcher.lifemdpi.comnih.govresearchgate.net
Akt (p-Akt)DecreasedDose-dependent researchgate.netnih.govresearcher.lifemdpi.comnih.govresearchgate.net
Bcl-xLDecreased ExpressionDose-dependent researchgate.netnih.govresearcher.lifemdpi.comnih.gov
BAXIncreased ExpressionDose-dependent researchgate.netnih.govresearcher.lifemdpi.comnih.gov
BAX/Bcl-xL RatioIncreasedDose-dependent nih.gov

Iii. Toxicological Profiles and Cellular Responses to Cetalkonium Chloride

In Vitro Cytotoxicity Studies

Modulation of Cell Survival Pathways

Regulation of Apoptosis-Related Proteins (Bcl-xL, BAX)

Studies investigating the cellular responses to cetalkonium (B82469) chloride have indicated its influence on apoptosis-related proteins, specifically Bcl-xL and BAX. Exposure of human corneal epithelial cells (HCECs) to increasing concentrations of cetalkonium chloride resulted in a dose-dependent decrease in the expression levels of phosphorylated mTOR, phosphorylated Akt, and Bcl-xL. mdpi.comnih.govresearchgate.net Concurrently, an increase in BAX expression was observed. mdpi.comnih.govresearchgate.net This pattern of decreased anti-apoptotic protein (Bcl-xL) and increased pro-apoptotic protein (BAX) suggests that cetalkonium chloride can modulate the balance of these key regulators, favoring a pro-apoptotic environment within the cells. mdpi.comnih.govresearchgate.netmdpi.com The Bcl-2 family of proteins, which includes Bcl-xL and BAX, plays a critical role in the intrinsic pathway of apoptosis, with the ratio of anti-apoptotic to pro-apoptotic members determining a cell's susceptibility to programmed cell death. mdpi.complos.org The observed changes in Bcl-xL and BAX expression levels following cetalkonium chloride exposure are indicative of a potential mechanism by which this compound can induce apoptosis in susceptible cell types. mdpi.comnih.govresearchgate.net

Comparative Toxicity with Other Quaternary Ammonium (B1175870) Compounds (e.g., Benzalkonium Chloride)

Cetalkonium chloride belongs to the family of benzalkonium chloride (BAK) derivatives, sharing structural similarities due to the presence of active quaternary ammonium components. nih.govnih.gov BAK is a widely used quaternary ammonium compound, particularly prevalent as a preservative in ophthalmic solutions. nih.govophthalmologymanagement.comeyewiki.orgeuropa.eu However, BAK is known for its potential ocular toxicity, which has led to research into alternative compounds like cetalkonium chloride. nih.govnih.govresearchgate.net

Comparisons between the toxicity of cetalkonium chloride and BAK, particularly in the context of ocular exposure, have been a subject of research. Studies have investigated the effects of both compounds on corneal epithelial cells. For instance, research using an ex vivo eye irritation test model compared the effects of cetalkonium chloride-containing eye drops (specifically Cationorm®) and 0.02% BAK. researchgate.netnih.gov While a living rabbit model did not show hampered corneal healing with high-frequency application of either compound, the ex vivo model revealed inhibition of healing for both substances, with BAK 0.02% showing increased epithelial lesions by day 3. researchgate.net Cetalkonium chloride also led to increased erosion sizes by day 3 in the ex vivo model, although there was a trend towards smaller lesions on day 1. researchgate.net Both compounds resulted in increased corneal lactate (B86563) and histological evidence of corneal structure disintegration in this model. researchgate.net

Another study comparing the toxicity in human corneal epithelial cells (HCECs) found that cetalkonium chloride exhibited dose-dependent toxicity. mdpi.comnih.govresearchgate.net Significant decreases in cell viability were observed at concentrations of 1.0 × 10⁻⁴% or higher. mdpi.comnih.govresearchgate.net This study also noted that significant increases in reactive oxygen species (ROS) and mitochondrial changes in HCECs were observed at cetalkonium chloride concentrations ranging from 0.125 × 10⁻⁴% to 0.5 × 10⁻⁴%, a phenomenon akin to findings observed in cells exposed to BAK, which is known to inhibit mitochondrial function at low concentrations (0.0002–0.0004%). mdpi.comresearchgate.netnih.govresearchgate.net

While both are quaternary ammonium compounds with antimicrobial properties and the ability to interact with cell membranes, differences in their lipophilicity and formulation can influence their toxicological profiles. nih.govdrugbank.com For example, cetalkonium chloride (C16 derivative) is more lipophilic and less water-soluble than the C12 and C14 BAK derivatives. nih.gov In cationic oil-in-water nanoemulsions, cetalkonium chloride is primarily bound to the oil nanodroplets, which may sequester it from the aqueous phase and potentially reduce its direct interaction with ocular tissues compared to BAK in solution. nih.govwikipedia.org

Implications for Specific Tissue Types (e.g., Corneal Epithelial Cells)

The effects of cetalkonium chloride on specific tissue types have been a significant area of research, particularly concerning its use in ophthalmic formulations and its impact on corneal epithelial cells. Studies have consistently demonstrated a dose- and time-dependent toxicity of cetalkonium chloride on human corneal epithelial cells (HCECs). mdpi.comnih.govresearchgate.netnih.gov

Quantitative assays, such as the Cell Counting Kit-8 (CCK8) assay, have shown that exposure to cetalkonium chloride concentrations below 0.125 × 10⁻⁴% typically results in no significant decrease in HCEC viability for up to 72 hours. mdpi.comnih.govresearchgate.netnih.gov However, at concentrations equal to or greater than 0.125 × 10⁻⁴%, significant toxicity is observed after 48 hours. mdpi.comnih.govresearchgate.netnih.gov Higher concentrations, such as 1.0 × 10⁻⁴% or higher, lead to significantly decreased HCEC viability, with substantial cell death occurring within 48 hours at 1.0 × 10⁻⁴% and almost complete death at 2.0 × 10⁻⁴% after the same period. mdpi.comnih.govresearchgate.netnih.gov

Beyond cell viability, cetalkonium chloride exposure in HCECs has been associated with elevated levels of intracellular reactive oxygen species (ROS) and lactate dehydrogenase (LDH) release, indicating cellular damage. mdpi.comnih.govresearchgate.net Morphological changes, including decreased cell size and alterations in mitochondrial distribution (intensely concentrated near the nucleus with loss of punctate staining), have also been observed at increasing concentrations. mdpi.comnih.govresearchgate.net These findings suggest that cetalkonium chloride induces toxicity in corneal epithelial cells through mechanisms involving oxidative stress and mitochondrial dysfunction. mdpi.comnih.govresearchgate.netnih.gov

Despite the observed toxicity in isolated cell cultures, some studies involving cationic nanoemulsions containing cetalkonium chloride have shown good ocular tolerance and even promotion of corneal wound healing in animal models. nih.govmedchemexpress.commedchemexpress.com This apparent discrepancy may be attributed to the formulation, where the binding of cetalkonium chloride to oil nanodroplets in emulsions could reduce the concentration of free, potentially toxic, cetalkonium chloride available to interact directly with the corneal surface. nih.govwikipedia.org

Here is a table summarizing the effect of different Cetalkonium Chloride concentrations on HCEC viability:

Cetalkonium Chloride Concentration (% w/v)Exposure TimeHCEC ViabilityReference
< 0.125 × 10⁻⁴Up to 72 hNo significant decrease mdpi.comnih.govresearchgate.netnih.gov
≥ 0.125 × 10⁻⁴After 48 hSignificant toxicity mdpi.comnih.govresearchgate.netnih.gov
1.0 × 10⁻⁴ or higherAfter 48 hSignificantly decreased; >50% cell death mdpi.comnih.govresearchgate.netnih.gov
2.0 × 10⁻⁴After 24 h90% cell death mdpi.comresearchgate.netnih.gov
2.0 × 10⁻⁴After 48 hAlmost complete cell death mdpi.comresearchgate.netnih.gov

Reproductive Toxicity Research

Research into the reproductive toxicity of cetalkonium chloride specifically is limited in the provided search results. However, some information is available regarding quaternary ammonium compounds (QACs) in general, to which cetalkonium chloride belongs. beyondpesticides.orgbeyondpesticides.org

Some peer-reviewed publications report that certain quaternary ammonium compounds can cause reproductive toxicity in animals. ewg.org Studies have indicated that exposure to common quaternary ammonium disinfectants can decrease fertility in mice. ewg.org This has been observed to target both male and female reproductive processes in mice. ewg.org

While these findings pertain to QACs as a class, and not specifically to cetalkonium chloride, they highlight a potential area of concern for this group of chemicals. One source mentions that for cetalkonium chloride-d7 (a labeled version), there is "No information available" regarding reproductive toxicity in its safety data sheet. lgcstandards.com Another source, in the context of a medicinal product containing cetalkonium chloride and choline (B1196258) salicylate (B1505791), states that there is "no information on the effects of topical oral choline salicylate and fertility," without specifically addressing cetalkonium chloride's individual impact on fertility. nafdac.gov.nghpra.iemedicines.org.uk

Neurodevelopmental Toxicity Research

Similar to reproductive toxicity, specific research on the neurodevelopmental toxicity of cetalkonium chloride is not extensively detailed in the provided search results. However, the broader category of quaternary ammonium compounds has been investigated in this context.

Some research suggests that quaternary ammonium compounds can alter neurodevelopment in cells. ewg.org Studies using a 3-D in vitro model of neurodevelopment have shown that benzalkonium chloride disinfectants, which are structurally related to cetalkonium chloride, can induce apoptosis, inhibit proliferation, and activate the integrated stress response in this model. ewg.orgewg.org

Furthermore, research exploring the link between cholesterol metabolism and environmental toxicants has identified certain quaternary ammonium compounds, including benzalkonium chlorides, as inhibitors of cholesterol biosynthesis. ewg.orgnih.govvanderbilt.edunih.gov Changes in cholesterol metabolism are recognized as hallmarks of neurodevelopmental pathologies, and chemical inhibition of cholesterol biosynthesis can compromise neurodevelopment. nih.govvanderbilt.edunih.gov While these studies focus on benzalkonium chlorides and other QACs, the structural similarities within this class suggest a potential area for investigation regarding cetalkonium chloride's effects on neurodevelopment, particularly in relation to cholesterol metabolism pathways.

One safety data sheet for this compound indicates "No information available" for neurodevelopmental toxicity. lgcstandards.com As with reproductive toxicity, more targeted research on cetalkonium chloride is needed to fully understand its potential neurodevelopmental effects.

Effects on Cholesterol Biosynthesis and Mitochondrial Function

Research indicates that quaternary ammonium compounds, including benzalkonium chlorides (a class related to cetalkonium chloride), can impact cholesterol biosynthesis and mitochondrial function.

Studies have identified certain environmental quaternary ammonium compounds as direct inhibitors of cholesterol biosynthesis. ewg.orgnih.gov Specifically, benzalkonium chlorides have been shown to inhibit the enzyme DHCR7 (3β-hydroxysterol-Δ⁷-reductase), which is involved in the final step of cholesterol biosynthesis. nih.govvanderbilt.edunih.gov This inhibition can lead to elevated levels of the cholesterol precursor 7-dehydrocholesterol (B119134) (7-DHC). nih.gov Structure-activity studies on benzalkonium chlorides have suggested that the potency of their inhibitory effect on DHCR7 decreases with increasing hydrocarbon chain length, with shorter chains (C10 > C12) being more potent inhibitors than longer chains (C14 > C16). nih.gov Cetalkonium chloride is a C16 derivative, suggesting it might have a lower potency in inhibiting DHCR7 compared to shorter-chain BAKs, although it is still a QAC and its specific effect needs direct investigation. nih.govnih.gov Exposure to these QACs has also been associated with the upregulation of genes related to cholesterol biosynthesis and downregulation of genes involved in cholesterol efflux, indicating a cellular feedback response to the inhibition. nih.gov

In addition to cholesterol biosynthesis, cetalkonium chloride has been shown to affect mitochondrial function, particularly in corneal epithelial cells. mdpi.comnih.govresearchgate.netnih.gov Exposure to cetalkonium chloride at concentrations as low as 0.125 × 10⁻⁴% to 0.5 × 10⁻⁴% resulted in notable mitochondrial changes in HCECs. mdpi.comresearchgate.netnih.gov Higher concentrations led to mitochondria displaying a loss of characteristic punctate staining and becoming intensely concentrated near the nucleus. mdpi.comnih.govresearchgate.net This is consistent with findings for BAK, which is known to inhibit mitochondrial function and ATP synthesis in a concentration-dependent manner. mdpi.comnih.govresearchgate.net The observed mitochondrial alterations and increased reactive oxygen species levels in HCECs exposed to cetalkonium chloride suggest that mitochondrial dysfunction is a key component of its cellular toxicity. mdpi.comnih.govresearchgate.netnih.gov Furthermore, quaternary ammonium compounds detected in human blood have been associated with decreased mitochondrial function. ewg.org

These findings collectively indicate that cetalkonium chloride, as a quaternary ammonium compound, has the potential to interfere with both cholesterol biosynthesis pathways and mitochondrial function, contributing to its toxicological profile at the cellular level.

Iv. Advanced Research in Drug Delivery Systems Utilizing Cetalkonium Chloride

Cationic Nanoemulsions for Ocular Drug Delivery

Cetalkonium (B82469) chloride is frequently employed as an emulsifier and cationic agent in ophthalmic nanoemulsions, such as those found in products like Cationorm and Retaine MGD. wikipedia.org Its high lipophilicity causes it to associate strongly with oil nanodroplets at the oil/water interface in oil-in-water emulsions, thereby imparting a positive charge to the surface of these nanodroplets. wikipedia.org This characteristic is leveraged in the development of cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery. researchgate.netnih.gov These nanoemulsions represent a strategy to improve ocular drug bioavailability, which is typically low with conventional eye drops. researchgate.netnih.gov

Enhanced Precorneal Residence Time

One of the primary benefits of incorporating cetalkonium chloride into ophthalmic nanoemulsions is the enhancement of precorneal residence time. researchgate.netnih.gov The positively charged oil nanodroplets in these formulations interact electrostatically with the negatively charged ocular surface epithelium. researchgate.netnih.gov This electrostatic attraction increases the retention time of the eye drop formulations on the ocular surface, thereby reducing their rapid clearance due to lacrimal secretion and nasolacrimal drainage. researchgate.netnih.govnih.gov This prolonged contact time is a key factor in improving drug bioavailability. researchgate.netnih.gov

Improved Drug Bioavailability

The increased precorneal residence time facilitated by cetalkonium chloride-containing cationic nanoemulsions directly contributes to improved drug bioavailability in the eye. researchgate.netnih.gov By extending the duration the formulation remains in contact with the ocular surface, more drug is available to be absorbed into the ocular tissues. researchgate.netnih.gov This is considered one of the most efficient ways to enhance drug bioavailability from eye drop formulations. researchgate.netnih.gov Cationic nanoemulsions have demonstrated enhanced ocular bioavailability compared to previously reported gels or ointments. doi.org

Stabilization of Emulsions through Electrostatic Repulsion

Beyond its role in bioadhesion, the positive charge imparted by cetalkonium chloride is crucial for the long-term stability of oil-in-water nanoemulsions. wikipedia.orgoup.com The electrostatic repulsion between the positively charged oil nanodroplets prevents their merging and avoids the coalescence process, thus stabilizing the emulsion during its shelf life. wikipedia.orgoup.comturkjps.org Cetalkonium chloride's lipophilicity ensures it is primarily located at the oil/water interface, contributing to this surface charge and emulsion stability. wikipedia.orgoup.com

Applications in Delivering Lipophilic Drugs (e.g., Cyclosporine A, Latanoprost)

Cationic nanoemulsions are particularly well-suited as vehicles for delivering lipophilic drugs to the eye. doi.orgnih.gov Cetalkonium chloride-containing cationic nanoemulsions have been explored for the delivery of lipophilic drugs such as Cyclosporine A and Latanoprost (B1674536). researchgate.netdoi.orgresearchgate.net23michael.com These nanoemulsions can solubilize poorly water-soluble drugs like Cyclosporine A and Latanoprost within their lipid phase. doi.orgresearchgate.net23michael.com The increased residence time provided by the cationic nature of these formulations makes them effective drug delivery vehicles for these lipophilic compounds. doi.orgresearchgate.net23michael.com For example, a cationic nanoemulsion of latanoprost is considered a promising formulation for the concomitant treatment of elevated intraocular pressure and ocular surface disease. 23michael.com Similarly, Cyclosporine A cationic nanoemulsions have been approved for treating severe keratitis in dry eye disease patients. doi.org

Incorporation into Contact Lenses for Extended Drug Release

Cetalkonium chloride has also been investigated for its use in extending drug release from contact lenses. wikipedia.orgnih.govresearchgate.net By incorporating this cationic surfactant into the polymer matrix of contact lenses, it can bind anionic active drugs, serving as a reservoir to extend the molecule's release rate. wikipedia.orgnih.gov The interaction between the hydrophobic tails of the ionic surfactant and the polymer matrix of the contact lens allows the surfactant molecules to adsorb onto the polymer, creating a high surface charge. nih.govresearchgate.net This charged surface can then adsorb ionic drugs with high affinity, reducing their transport rates and leading to extended release. nih.govresearchgate.net Studies have shown that incorporating cetalkonium chloride into poly-hydroxyethyl methacrylate (B99206) (p-HEMA) contact lenses can significantly prolong the release duration of anionic drugs like dexamethasone (B1670325) 21-disodium phosphate (B84403). nih.govresearchgate.nettandfonline.com For instance, with approximately 10% surfactant loading, the drug release duration was increased from about 2 hours to 50 hours in certain contact lenses. nih.govresearchgate.net The presence of cetalkonium chloride in the polymer matrix leads to the adsorption of anionic drugs on the charged-surfactant-coated surfaces, which reduces the diffusion rate and results in extended drug release. researchgate.net Furthermore, the addition of the surfactant did not negatively impact the transparency of the lenses and provided additional benefits such as increased wettability and a significant reduction in protein absorption. nih.govresearchgate.net Cetalkonium chloride, as a long-chain cationic surfactant, has been shown to increase drug loading capacity and release duration in pHEMA contact lenses due to the electrostatic interaction between the surfactant's head group and the drug. researchgate.net The extension in drug release time is dependent on the ability of a drug to form viscoelastic catanionic aggregates with the cationic surfactant. mdpi.com

Here is a table summarizing some findings on drug release from contact lenses with Cetalkonium chloride:

Contact Lens MaterialCationic SurfactantDrugSurfactant LoadingControl Release DurationExtended Release DurationReference
p-HEMACetalkonium chlorideDexamethasone 21-disodium phosphate~10%~2 hours~50 hours nih.govresearchgate.net
p-HEMACetalkonium chlorideDiclofenac (B195802) sodium50 mM, 100 mM~4 hours (control)~12 hours (100 mM CKC) mdpi.com
ACUVUE Oasys® / TruEye®Cetalkonium chlorideDiclofenac sodiumNot specifiedNot specifiedSustained release over 150 h nih.gov

Hydrogel-Based Systems for Sustained Drug Delivery

Cetalkonium chloride has also been explored in hydrogel-based systems for sustained drug delivery. Hydrogels are hydrophilic, cross-linked polymeric networks capable of absorbing large amounts of water or biological fluids, making them suitable for drug delivery applications. nih.govexplorationpub.com They can provide spatial and temporal control over the release of various therapeutic agents. nih.gov In the context of ocular drug delivery, hydrogel-based systems aim to overcome limitations of traditional therapies, such as low bioavailability and frequent administration. explorationpub.comexplorationpub.com

Cetalkonium chloride has been used in poly-2-hydroxyethyl methacrylate hydrogels containing an embedded microemulsion for the controlled release of anionic drugs like diclofenac sodium. nih.gov In such systems, the microemulsion acts as a diffusion barrier that retards drug release, while cetalkonium chloride further extends drug release through ionic interactions between the positively charged hydrogel matrix (due to the cationic surfactant) and the negatively charged drug. nih.gov This demonstrates the potential of utilizing the electrostatic properties of cetalkonium chloride within hydrogel matrices to achieve sustained release profiles for ionic drugs.

Mechanisms of Enhanced Drug Penetration via Cetalkonium Chloride

Cetalkonium chloride enhances drug penetration primarily through electrostatic interactions and modulation of biological membranes. Its positive charge allows it to adhere to negatively charged surfaces, such as the ocular surface, which is rich in negatively charged mucins and epithelial cells wikipedia.orgresearchgate.netnih.govmdpi.com. This bioadhesive property increases the residence time of formulations containing CKC at the site of administration, thereby increasing the opportunity for drug absorption researchgate.netnih.govmdpi.com.

Beyond enhanced retention, CKC influences the permeability of biological barriers. As a cationic surfactant, it can interact with the lipid membranes of cells, potentially disrupting their integrity and loosening tight junctions between epithelial cells drugbank.commdpi.commdpi.com. This disruption of the hydrophobic barrier, such as the corneal epithelium, facilitates the passage of active pharmaceutical ingredients into the underlying tissues mdpi.com. Studies suggest that quaternary ammonium (B1175870) compounds, including CKC, achieve this by interacting with the negatively charged components of cell membranes, leading to membrane disruption and leakage of cell contents drugbank.commedchemexpress.commedchemexpress.com.

Research has explored the impact of CKC concentration on corneal epithelial cells. While higher concentrations can lead to toxicity, lower concentrations utilized in specific formulations appear to promote corneal wound healing and maintain tear film stability, suggesting a concentration-dependent effect on membrane integrity and cellular function nih.govmedchemexpress.comresearchgate.net.

Novel Formulation Strategies and Excipient Roles

Cetalkonium chloride plays a significant role as an excipient in novel drug delivery systems, particularly in the development of cationic oil-in-water (o/w) nanoemulsions wikipedia.orgnih.govnih.gov. In these formulations, CKC's high lipophilicity causes it to primarily reside at the oil/water interface of the nanodroplets, imparting a positive charge to their surface wikipedia.orgnih.gov. This positive charge is crucial for stabilizing the emulsion through electrostatic repulsion between droplets and for promoting adhesion to negatively charged biological surfaces wikipedia.orgnih.gov.

The use of CKC in cationic nanoemulsions has demonstrated benefits in improving the bioavailability of drugs, especially in topical ocular delivery researchgate.netnih.govnih.gov. For instance, studies have shown that cationic o/w nanoemulsions containing CKC can significantly increase the ocular bioavailability of drugs like ciclosporin compared to anionic formulations nih.gov. This enhanced bioavailability is attributed to the improved precorneal residence time and better spreading properties of the cationic nanoemulsion on the ocular surface nih.gov.

CKC's role as an excipient extends beyond ocular delivery. Its amphiphilic and cationic properties make it suitable for various formulations where enhanced adhesion or interaction with negatively charged substances is desired wikipedia.org. It has been incorporated into contact lenses to bind anionic drugs, serving as a reservoir for extended release wikipedia.org. The lipophilicity of CKC (with its C16 chain) influences its distribution within formulations, primarily partitioning into the nonaqueous phase of o/w emulsions, which helps minimize the concentration of free CKC in the aqueous phase and potentially reduces toxicity nih.gov.

The development of cationic nanoemulsions utilizing CKC represents a strategy to overcome the limitations of conventional drug delivery methods, such as the low bioavailability of topical eye drops due to rapid clearance nih.gov. By improving retention and facilitating penetration, CKC contributes to more effective drug delivery to target tissues researchgate.netnih.gov.

Data from research highlights the impact of CKC in different formulations.

Formulation TypeCetalkonium Chloride RoleObserved BenefitReference
Cationic Oil-in-Water NanoemulsionCationic Agent, EmulsifierImproved precorneal residence time, Enhanced drug bioavailability, Emulsion stabilization wikipedia.orgnih.govnih.gov
Contact LensBinding AgentExtended release of anionic drugs wikipedia.org

Further studies have investigated the concentration-dependent effects of CKC in formulations.

Cetalkonium Chloride ConcentrationEffect on Human Corneal Epithelial Cells (in vitro)Reference
0.005%Increased healing speed in scraped cells medchemexpress.commedchemexpress.com
Higher ConcentrationsToxicity, Increased ROS, Diminished mitochondrial function nih.gov

These findings underscore the importance of optimizing CKC concentration in formulations to maximize its benefits in drug delivery while minimizing potential adverse effects.

V. Microbial Resistance and Adaptation to Cetalkonium Chloride

Mechanisms of Quaternary Ammonium (B1175870) Compound Resistance

Resistance to QACs is a complex phenomenon involving multiple strategies employed by bacteria to survive exposure. These mechanisms can be innate or acquired. springermedizin.denih.govresearchgate.net

Innate Bacterial Cell Wall Structure

The inherent structure of bacterial cell walls significantly influences their susceptibility to QACs. Gram-negative bacteria are generally less susceptible to QACs than Gram-positive bacteria. springermedizin.demarquette.edursc.org This is primarily due to the presence of an outer membrane in Gram-negative bacteria, which acts as a permeability barrier, limiting the entry of QACs into the cell and preventing them from reaching their target site, the cytoplasmic membrane. springermedizin.demarquette.edursc.org Spore-forming organisms and mycobacteria also exhibit intrinsic resistance due to their complex cell wall structures. springermedizin.de

Changes in Cell Membrane Structure and Function

Alterations in the structure and function of the bacterial cell membrane can contribute to QAC resistance. springermedizin.denih.govresearchgate.net Acquired resistance can involve changes in the fatty acid and phospholipid composition of the membrane, as well as modifications to lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net These changes can result in the cellular membrane becoming more negatively charged and hydrophobic, thereby limiting the diffusion of QACs into the cell. researchgate.net Additionally, bacteria can reduce QAC penetration by altering the density and composition of porins in the outer membrane. marquette.eduresearchgate.net

Efflux Pumps

Efflux pumps are a significant mechanism of resistance to QACs. springermedizin.denih.govresearchgate.netnih.gov These are protein transporters embedded in the bacterial membrane that actively pump out antimicrobial compounds, including QACs, from the cell, thereby reducing their intracellular concentration to sub-toxic levels. researchgate.netmdpi.com Overexpression of efflux pumps can be induced by exposure to QACs. researchgate.netresearchgate.net

Several types of efflux pumps are involved in QAC resistance. The Small Multidrug Resistance (SMR) family of efflux pumps, encoded by qac genes (e.g., qacA, qacB, qacC, qacE, qacEΔ1, qacF, qacG, qacH, qacI, qacJ, qacZ), are commonly associated with QAC resistance, particularly in Staphylococcus aureus and Gram-negative bacteria. nih.govresearchgate.netmdpi.comeuropa.euasm.orgasm.org These genes are often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their horizontal transfer between bacteria. researchgate.netmdpi.comeuropa.eu Other efflux pump systems, such as the AcrAB-TolC system in Escherichia coli and the MexCD-OprJ system in Pseudomonas aeruginosa, have also been implicated in QAC resistance and can have broad substrate ranges, including various antibiotics. springermedizin.dersc.orgresearchgate.netnih.gov

Studies have shown that exposure to subinhibitory concentrations of QACs can lead to the upregulation of efflux pump genes, contributing to increased QAC tolerance. springermedizin.deresearchgate.net For instance, exposure to benzalkonium chloride (BAC), another QAC, has been shown to increase the expression of mexCD-oprJ in Pseudomonas aeruginosa. nih.gov

Biofilm Formation as a Resistance Mechanism

Biofilm formation is a crucial adaptive mechanism that contributes to increased resistance of bacteria to various antimicrobial agents, including QACs. springermedizin.denih.govresearchgate.neteuropa.eutandfonline.commdpi.commicrobiologyresearch.org Biofilms are complex communities of bacteria embedded in a self-produced extracellular matrix composed of polysaccharides, proteins, and DNA. tandfonline.comfrontiersin.orgmdpi.com

Several factors contribute to the reduced susceptibility of bacteria within biofilms to QACs:

Reduced Penetration: The extracellular matrix acts as a physical barrier that hinders the diffusion and penetration of QACs into the deeper layers of the biofilm. tandfonline.comfrontiersin.org

Altered Physiological State: Bacteria within biofilms often exhibit slower growth rates and altered metabolic activity compared to planktonic (free-floating) bacteria. mdpi.commdpi.com This altered physiological state can lead to reduced susceptibility to antimicrobials that primarily target actively growing cells.

Stress Responses: The biofilm environment exposes bacteria to various stressors, which can trigger stress responses that enhance their survival and resistance to antimicrobial agents. mdpi.commdpi.com

Efflux Pump Activity: Efflux pumps can be upregulated in biofilm-associated bacteria, contributing to the removal of QACs that manage to penetrate the matrix. researchgate.netmicrobiologyresearch.org Some efflux pumps are also involved in the secretion of signaling molecules (quorum sensing) that play a role in biofilm formation and resistance. microbiologyresearch.orgfrontiersin.orgmdpi.com

Research indicates that the level of bacterial resistance to QACs within a biofilm can be influenced by the QAC structure, such as the length of the alkyl chain, which can affect its penetration into the hydrophilic matrix. tandfonline.com

QAC Degradation

Some microorganisms possess the ability to degrade QACs, using them as a carbon and energy source. springermedizin.denih.govmarquette.edursc.orgacs.org Aerobic biodegradation of QACs has been observed in various bacterial species, including Pseudomonas, Xanthomonas, and Aeromonas. rsc.orgacs.org This enzymatic degradation can reduce the concentration of QACs in the environment, thereby lowering the exposure level for other bacteria and potentially contributing to the survival of less resistant strains. rsc.orgacs.org

Microorganisms can metabolize QACs under aerobic conditions through different pathways, mainly involving hydroxylation and subsequent oxidation of the alkyl chain. rsc.org

Cross-Resistance with Antibiotics

There is increasing evidence of cross-resistance and co-resistance between QACs and antibiotics. springermedizin.denih.govrsc.orgnih.goveuropa.eunih.govakjournals.com Cross-resistance occurs when a single mechanism confers reduced susceptibility to both QACs and antibiotics. springermedizin.deeuropa.eu Co-resistance refers to the presence of genes conferring resistance to both QACs and antibiotics on the same mobile genetic element, leading to their co-selection when exposed to either compound. nih.goveuropa.euakjournals.com

Mechanisms contributing to cross-resistance include:

Multidrug Efflux Pumps: Many efflux pumps have a broad substrate range and can transport both QACs and various classes of antibiotics. springermedizin.dersc.orgmdpi.comresearchgate.neteuropa.eu The overexpression of such efflux pumps, potentially induced by QAC exposure, can simultaneously reduce the intracellular concentration of certain antibiotics, leading to decreased susceptibility. springermedizin.dersc.orgresearchgate.netnih.gov For example, the AcrAB-TolC efflux pump in E. coli and the Mex efflux pumps in Pseudomonas aeruginosa can expel both QACs and fluoroquinolones. researchgate.net

Changes in Cell Membrane Permeability: Alterations in cell membrane structure that affect the uptake of QACs can also impact the permeability to certain antibiotics. springermedizin.dersc.orgeuropa.eu

Mobile Genetic Elements: QAC resistance genes (qac genes) are frequently found on mobile genetic elements that also carry antibiotic resistance genes (ARGs). researchgate.netrsc.orgnih.goveuropa.euakjournals.com This genetic linkage means that selection pressure from QACs can inadvertently select for bacteria resistant to certain antibiotics, even without prior antibiotic exposure. nih.goveuropa.eu Class 1 integrons, which are known to capture and express diverse gene cassettes, are often found to carry both qac genes and ARGs. rsc.orgnih.goveuropa.eu

Studies have demonstrated a correlation between tolerance to certain QACs, such as benzalkonium chloride, and resistance to clinically relevant antibiotics in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. springermedizin.deeuropa.eunih.gov For instance, exposure of Pseudomonas aeruginosa to BAC has been shown to result in increased resistance to ciprofloxacin. springermedizin.de Similarly, step-wise exposure of E. coli to didecyldimethylammonium chloride (DDAC) led to tolerance to DDAC and BAC, and the development of resistance to antibiotics like chloramphenicol, ampicillin, ciprofloxacin, cefotaxime, and ceftazidime. springermedizin.de

The co-occurrence of QAC and antibiotic resistance genes on mobile genetic elements, particularly plasmids, has been reported in various bacterial isolates from different environments, including clinical settings and food production facilities. mdpi.comeuropa.euakjournals.com This highlights the potential for QAC use to contribute to the spread of antibiotic resistance. nih.govrsc.orgnih.gov

Data Table: Mechanisms of QAC Resistance

MechanismDescriptionBacterial Types Primarily Affected or InvolvedRelevant Genes/Proteins (Examples)
Innate Cell Wall StructurePhysical barrier limiting QAC entry.Gram-negative bacteria (outer membrane), Spore-forming organisms, MycobacteriaOuter membrane components, Peptidoglycan, Mycolic acids
Changes in Cell Membrane Structure/FunctionAlterations in composition and permeability reducing QAC diffusion.Various bacteria (acquired resistance)Fatty acids, Phospholipids, LPS, Porins
Efflux PumpsActive transport systems expelling QACs from the cell.Various bacteria (intrinsic and acquired resistance)QacA, QacB, QacC, QacE, QacEΔ1, QacF, QacG, QacH, QacI, QacJ, QacZ, AcrAB-TolC, MexCD-OprJ
Biofilm FormationCommunity structure and matrix reducing penetration and altering physiological state.Various bacteriaExtracellular polymeric substances (EPS), Quorum sensing molecules
QAC DegradationEnzymatic breakdown of QAC molecules.Specific bacterial species (e.g., Pseudomonas, Xanthomonas, Aeromonas)Enzymes involved in hydroxylation and oxidation of alkyl chains

Genetic Determinants of Resistance (e.g., qacA, norA, rhlR)

Several genetic determinants have been implicated in mediating bacterial resistance to quaternary ammonium compounds. Among the most well-characterized are the qac genes, particularly qacA and qacB. These genes typically encode efflux pumps belonging to the Major Facilitator Superfamily (MFS) or Small Multidrug Resistance (SMR) family, which actively transport cationic antimicrobial compounds, including QACs and some dyes, out of the bacterial cell caister.comcabidigitallibrary.orgwikigenes.orgmdpi.com. The efflux mechanism is energy-dependent, often relying on the proton motive force caister.comcabidigitallibrary.org. The qacA gene, for instance, was one of the first bacterial multidrug resistance genes to be described and is known to confer resistance to a wide array of monovalent and divalent cationic lipophilic antimicrobial compounds caister.comwikigenes.org.

Another efflux pump gene, norA, has also been associated with resistance to various compounds, including fluoroquinolones, dyes, and biocides like QACs researchgate.netjidc.org. NorA is also an MFS efflux pump found in Staphylococcus aureus and contributes to the active extrusion of these substances from the cell researchgate.netnih.govmcmaster.ca. Increased transcription of the norA gene can lead to a higher quantity of the NorA protein in the cell membrane, contributing to resistance nih.gov. While norA is primarily known for fluoroquinolone resistance, its broad substrate specificity includes cationic compounds jidc.orgnih.gov.

The rhlR gene is part of the quorum sensing system in Pseudomonas aeruginosa. While primarily involved in regulating virulence factors and biofilm formation, quorum sensing systems can indirectly influence antibiotic resistance, including mechanisms like efflux pump expression and changes in membrane permeability scielo.brnih.govmdpi.complos.orgwm.edu. RhlR, in complex with its autoinducer, activates the transcription of genes involved in these processes nih.govmdpi.com. Studies have shown that RhlR can regulate gene expression in both autoinducer-dependent and independent manners, impacting processes relevant to antimicrobial tolerance, particularly in biofilms plos.org.

These genetic determinants, often located on mobile genetic elements like plasmids and transposons, can be transferred between bacteria, facilitating the dissemination of resistance caister.comcabidigitallibrary.orgeuropa.eubiorxiv.org. The co-occurrence of qac genes with antibiotic resistance genes on the same mobile elements further highlights the potential for co-selection of biocide and antibiotic resistance cabidigitallibrary.orgnih.gov.

In Vitro Studies on Resistance Development

In vitro studies have provided valuable insights into how bacteria develop resistance to QACs, including cetalkonium (B82469) chloride. Exposure to QACs can lead to decreased susceptibility, often measured by an increase in Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) oup.com. Stepwise exposure to increasing concentrations of biocides or exposure to constant concentrations in laboratory settings has been shown to select for resistant strains oup.com.

Studies involving exposure to benzalkonium chloride, another QAC structurally related to cetalkonium chloride, have demonstrated that such exposure can induce increased expression of efflux pump genes like qacA and norA in Staphylococcus aureus asm.orgnih.gov. For example, one study showed that exposure to benzalkonium chloride induced a sustained increase in qacA expression and a sustained increase in norA expression in isogenic strains of S. aureus asm.org. Another study investigating S. aureus exposed to benzalkonium chloride found that while low stable concentrations did not significantly induce qacA expression, gradually increasing concentrations or exposure during the exponential growth phase led to higher tolerance and significant overexpression of qacA nih.gov.

In vitro experiments have also explored the effectiveness of cetalkonium chloride in combination with other agents against bacterial biofilms, which are notoriously resistant to antimicrobials. Studies have shown that combinations of cetalkonium chloride with other compounds, such as copper ions, can exhibit synergistic killing effects against Pseudomonas aeruginosa biofilms, where neither agent alone is as effective google.comacs.orgasm.org. This suggests that while resistance can develop, combination therapies may offer a strategy to overcome it in a controlled setting.

However, some in vitro studies have also indicated inherent or developed resistance to cetalkonium chloride in certain bacterial species. For instance, a study on a gel containing cetalkonium chloride and choline (B1196258) salicylate (B1505791) found that Pseudomonas aeruginosa strains were insensitive to the preparation, and the sensitivity of Staphylococcus spp. and Streptococcus spp. was reduced compared to untreated samples icm.edu.plumlub.pl. This highlights that resistance levels can vary between bacterial species and even between strains within the same species.

Real-World Observations and Public Health Implications

The findings from laboratory studies on QAC resistance have implications for real-world scenarios and public health. The widespread use of QACs in disinfectants, antiseptics, and various consumer products creates a selective pressure that can favor the survival and proliferation of bacteria with reduced susceptibility oup.comeuropa.eu. This is particularly concerning in healthcare settings, where the presence of biocide-resistant bacteria can complicate infection control efforts and potentially contribute to antibiotic resistance europa.eu.

The co-localization of biocide and antibiotic resistance genes on mobile genetic elements means that exposure to biocides can inadvertently select for antibiotic-resistant strains, even in the absence of antibiotic pressure cabidigitallibrary.orgeuropa.eunih.gov. This phenomenon, known as co-selection, is a significant public health concern as it can contribute to the increasing prevalence of multidrug-resistant bacteria europa.eu.

Real-world observations, such as the detection of qac genes in clinical isolates and environmental samples, underscore the circulation of these resistance determinants iwaponline.comcabidigitallibrary.orgnih.gov. Studies have found qacA/B and smr genes in Gram-positive bacteria from various sources, including organic foods nih.gov. Elevated levels of biocide resistance genes, such as qacE/qacEΔ1, have also been observed in microbial communities exposed to QACs in wastewater treatment plants, indicating the impact of these compounds on environmental resistomes iwaponline.com.

While direct, large-scale epidemiological studies specifically linking cetalkonium chloride use to increased clinical antibiotic resistance are complex and require careful consideration of numerous factors, the established mechanisms of QAC resistance and the genetic linkage between biocide and antibiotic resistance genes suggest a potential contribution to the broader antimicrobial resistance landscape. The observed insensitivity of some clinically relevant bacteria like Pseudomonas aeruginosa to cetalkonium chloride-containing preparations in real-world relevant contexts further emphasizes the challenge posed by bacterial resistance icm.edu.plumlub.pl.

Strategies to Combat Resistance (e.g., Combination Therapies)

Addressing microbial resistance to cetalkonium chloride and other QACs requires multifaceted strategies. One promising approach is the use of combination therapies. As demonstrated in in vitro studies, combining cetalkonium chloride with other antimicrobial agents, such as copper ions, can lead to synergistic effects, overcoming the resistance observed with individual agents, particularly against difficult-to-treat entities like biofilms google.comacs.orgasm.org. This suggests that formulating products with synergistic combinations could enhance their efficacy and potentially mitigate the development of resistance.

Beyond combination therapies, strategies aimed at inhibiting efflux pumps represent another avenue to combat resistance mediated by genes like qacA and norA. Efflux pump inhibitors (EPIs) can block the active transport of antimicrobial compounds out of the bacterial cell, thereby increasing the intracellular concentration of the agent and restoring its effectiveness acs.org. While research on EPIs specifically targeting QacA or NorA in the context of cetalkonium chloride resistance is ongoing, the development of broad-spectrum EPIs or those specific to key QAC efflux pumps could be valuable.

Furthermore, strategies that interfere with quorum sensing systems, particularly in bacteria like Pseudomonas aeruginosa, could indirectly enhance the effectiveness of cetalkonium chloride by disrupting biofilm formation and reducing the expression of resistance-associated factors regulated by systems like RhlR scielo.brmdpi.complos.org.

Vi. Analytical Methodologies for Cetalkonium Chloride Quantification and Characterization

Spectrophotometric Methods

Spectrophotometry is a widely used technique for the determination of cationic surfactants nih.gov. Methods often rely on the formation of colored complexes or ion-associates that can be measured spectrophotometrically.

One approach involves charge-transfer complexation. For instance, methods utilizing reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been developed for Benzalkonium chloride, a related quaternary ammonium (B1175870) compound that includes Cetalkonium (B82469) chloride as a homologue. These reactions produce colored species with distinct absorption maxima. With TCNQ, absorption maxima were observed at 840, 740, and 680 nm. Using DDQ, absorption maxima were found at 550 and 590 nm.

Another spectrophotometric method, a flotation-spectrophotometric approach, has been reported for the determination of cetylpyridinium (B1207926) chloride, another quaternary ammonium salt. This method is based on the formation of an ion-associate between cetylpyridinium chloride and Orange II, which is then floated and its absorbance measured at 480 nm. Similarly, a method involving the formation of a ternary complex between strontium(II), bromopyrogallol red, and cetylpyridinium chloride showed a maximal absorption at 627.5 nm.

UV-Spectrophotometry (e.g., at 268 nm)

UV-spectrophotometry is applied for the determination of quaternary ammonium compounds like Benzalkonium chloride, leveraging their ability to absorb light in the UV region fishersci.at. Specific wavelengths, such as 257 nm, 262 nm, and 268 nm, have been utilized fishersci.at. In one study, 268 nm was selected as the analytical wavelength due to potentially lower interference from the solvent and other matrix components fishersci.at. The absorption in the UV region, particularly between 260 and 280 nm, can be related to the presence of conjugated double bonds, with a conjugate triene system exhibiting maximum absorption at 268 nm. UV-Vis spectrophotometry at 290 nm has also been employed for the determination of a cationic surfactant, Cetalkonium chloride, in studies related to ophthalmic lenses.

Chromatographic Techniques

Chromatographic techniques are widely used for the analysis of surfactants and are considered more sensitive and specific for separating and identifying individual components in complex samples compared to spectrophotometric methods nih.gov. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods have been developed for the analysis of Benzalkonium chloride and related compounds tcichemicals.comfishersci.at.

High-Performance Liquid Chromatography (HPLC)

HPLC is a frequently employed technique for the analysis of surfactants nih.gov. Various HPLC methods have been developed for the determination of Benzalkonium chloride and related compounds, providing details on chromatographic columns, mobile phase compositions, flow rates, and detection wavelengths tcichemicals.comnih.govfishersci.at.

Reversed-Phase HPLC

Reversed-phase HPLC is a common mode for the analysis of quaternary ammonium compounds, including Benzalkonium chloride and its homologues like Cetalkonium chloride.

Several reversed-phase HPLC methods have been reported for the analysis of Benzalkonium chloride. One method for determining Benzalkonium chloride in ophthalmic solutions utilized a C18 column (150 mm × 4.6 mm, 5 μm particle size) with a mobile phase composed of methanol (B129727) and potassium phosphate (B84403) (16:5, v/v) at a flow rate of 1.5 mL/min and a column temperature of 50°C. This method was capable of separating the different homologues and demonstrated linearity in the concentration range of 5.0 to 50 μg/ml.

Another reversed-phase HPLC method for Benzalkonium chloride employed a C18 column (150 mm × 4.6 mm, 5.0 μm particle size), a mobile phase consisting of a 0.01% aqueous solution of triethylamine (B128534) (adjusted to pH 2.5) and acetonitrile (B52724) in a ratio of 40:60 (v/v), a column temperature of 30°C, an injection volume of 10 μL, and a flow rate of 1.0 mL/min with detection at 215 nm fishersci.at.

A rapid reversed-phase UHPLC method for the analysis of total Benzalkonium chloride in preserved drug formulations used an ACE Excel 2 C18-AR column (50 mm × 2.1 mm, 2.0 μm particle size) with gradient elution. The mobile phase consisted of ammonium phosphate buffer (pH 3.3; 10 mM) as the aqueous phase and a mixture of methanol and acetonitrile (85/15, v/v) as the organic phase, with UV detection at 214 nm. This method achieved separation of the major Benzalkonium chloride homologues (C12 and C14) in under 2.0 minutes and was linear over a concentration range of 0.025 mg/mL to 0.075 mg/mL.

Reversed-phase High-Performance Liquid Chromatography has also been specifically used to determine the partition coefficient of Cetalkonium chloride (CAS No. 122-18-9) following OECD Guideline No. 117.

Mixed-Mode Chromatography

Mixed-mode chromatography is a valuable approach for the analysis of compounds possessing mixed functionalities, such as cationic surfactants like Cetalkonium chloride. These stationary phases can incorporate multiple separation mechanisms, including reversed-phase, cation-exchange, and anion-exchange interactions.

Cetylpyridinium chloride, being a hydrophobic and basic compound, can exhibit poor peak shape in traditional reversed-phase chromatography due to interactions with residual silanol (B1196071) groups on the stationary phase. Mixed-mode chromatography, by utilizing a polar ionizable group on the surface, can mitigate these interactions and improve peak shape.

A mixed-mode HILIC (Hydrophilic Interaction Liquid Chromatography) approach allows for retention based on a combination of interaction mechanisms, providing enhanced separation capabilities. Studies on Benzalkonium chloride homologues have shown mixed-mode reversed-phase (RP)/hydrophilic interaction liquid chromatography (HILIC) retention behavior on core-shell columns functionalized with biphenyl (B1667301) groups. This behavior was found to be dependent on the chemical structure of the analyte and the selectivity of the chromatographic column.

Mixed-mode chromatography has been applied to the analysis of various quaternary ammonium compounds, with reversed-phase columns being used for Benzalkonium chlorides and their metabolites, while mixed-mode columns were employed for compounds like paraquat (B189505) and diquat. Furthermore, a mixed-mode stationary phase, such as a Primesep SB column with embedded strong basic ion-pairing groups, has been used for the HPLC analysis of Benzalkonium chloride, employing a gradient method with water, acetonitrile, and sulfuric acid as mobile phase components and UV detection at 210 nm. Another example includes the analysis of cetylpyridinium chloride on a Primesep D column, which utilizes a combination of reversed-phase and ion-exchange mechanisms, with a mobile phase of water, acetonitrile, and trifluoroacetic acid, and UV detection at 250 nm.

Gas Chromatography (GC)

Gas Chromatography (GC) can be utilized for the determination of aromatic surfactants, including Benzalkonium chloride fishersci.at. GC coupled with a Flame Ionization Detector (GC-FID) is a technique used for the quantitative determination of Benzalkonium chloride fishersci.at.

The analysis of quaternary ammonium salts by GC often requires their degradation into more volatile derivatives to facilitate chromatographic separation. One GC method for Benzalkonium chlorides involves their degradation using potassium tert-butoxide, which yields volatile alkyl dimethylamines and alpha-olefins that can be subsequently analyzed by GC. This method has been applied to commercial samples for the quantification of Benzalkonium chloride levels.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of complex samples, offering both separation and identification capabilities. LC-MS, particularly LC-MS/MS, is frequently employed for the determination of quaternary ammonium compounds, including cetalkonium chloride, in various matrices due to its sensitivity and selectivity for non-volatile and thermally labile compounds. A method utilizing LC-MS/MS has been developed and validated for the analysis of quaternary ammonium compound residues, including cetalkonium chloride (BAC 16), in animal and plant samples. This procedure involves an extraction step, often based on the QuEChERS method, followed by detection, quantification, and confirmation via LC-MS/MS. aesan.gob.es The LC-MS/MS method for analyzing these residues typically uses a mobile phase consisting of water with formic acid and acetonitrile with formic acid. aesan.gob.es The method is suitable for the quantification of various quaternary ammonium compounds, with reported limits of quantification ranging from 0.1 μg kg⁻¹ to 2.1 μg kg⁻¹. plos.orgnih.gov

While GC-MS is generally more suitable for volatile and semi-volatile compounds, a GC method has been developed for the analysis of benzalkonium chloride homologues, which include cetalkonium chloride (C16). nih.gov This method involves the pyrolysis of benzalkonium chloride to yield tertiary amines, which are then separated and detected by GC. nih.gov This approach allows for the determination of the homologue composition of benzalkonium chloride. nih.gov

LC-MS/MS methods offer superior sensitivity and selectivity for the analysis of quaternary ammonium compounds compared to some other techniques. nih.gov Various chromatographic approaches, including ion-pair reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography, have been explored for the separation of these compounds prior to MS detection. nih.gov However, achieving sufficient resolution and retention can sometimes be challenging. nih.gov

Competitive Aggregation Assays

Competitive aggregation assays are analytical methods that leverage the self-assembly properties of surfactants and their interactions with other molecules, such as dyes or oppositely charged surfactants. These assays can be used to determine the concentration of a surfactant like cetalkonium chloride by observing its effect on the aggregation behavior of a reporter system.

One approach involves using a system containing an anionic surfactant, such as sodium dodecyl sulphate (SDS), and a cationic dye, like Cresyl Violet (CV). researchgate.netresearchgate.net Cetalkonium chloride, being a cationic surfactant, competes with the cationic dye for interaction with the anionic surfactant. researchgate.net This competition affects the formation of mixed aggregates between the anionic surfactant and the dye, which can be monitored spectrophotometrically by changes in the dye's absorbance. researchgate.netresearchgate.net The amount of anionic surfactant required to reach a certain binding degree with the dye changes depending on the concentration of the competing cationic surfactant (cetalkonium chloride). researchgate.net This method, known as the surfactant-to-dye-binding degree (SDBD) method, has been extended for the determination of cationic surfactants in pharmaceutical products. researchgate.netresearchgate.net

Studies have investigated the interaction between cetalkonium chloride and SDS, observing the formation of anionic-cationic mixed aggregates at SDS concentrations above a certain threshold. researchgate.net The variation in absorbance of cetalkonium chloride at a specific wavelength (e.g., 240 nm) as a function of the SDS/cetalkonium chloride molar ratio can be indicative of these interactions and can be used for analytical purposes. researchgate.netresearchgate.net

Stability Studies in Solutions and Formulations

Stability studies are essential to understand how cetalkonium chloride behaves over time in different solutions and formulations under various environmental conditions, such as pH and temperature. These studies help determine the shelf life of products containing cetalkonium chloride and identify potential degradation pathways.

The stability of cetalkonium chloride in solutions and formulations can be assessed by monitoring its concentration and the appearance of degradation products over time using appropriate analytical techniques, such as HPLC. nih.govinnovareacademics.in For instance, HPLC with UV detection has been used to determine the stability of related compounds like choline (B1196258) salicylate (B1505791) in the presence of cetalkonium chloride. mdpi.com Stability-indicating HPLC methods are crucial for accurately quantifying the intact cetalkonium chloride in formulations, even in the presence of potential degradation products or excipients. innovareacademics.in

Studies on the stability of formulations containing cetalkonium chloride, such as ophthalmic emulsions, have shown that factors like pH and temperature can influence the stability of the formulation and the active ingredient. nih.gov For example, while some formulations show no obvious changes in entrapment efficiency of a co-formulated drug at different pH values when stored at specific temperatures, others may show aggregation or decreased stability under certain conditions, such as higher pH. nih.gov Forced degradation studies, following guidelines such as ICH guidelines, are performed to evaluate the stability-indicating capability of analytical methods and to understand the degradation behavior of the compound under stressed conditions (e.g., heat, peroxide). innovareacademics.in

Viii. Novel Synthesis and Structural Modifications of Cetalkonium Chloride Analogues

Development of New QAC Analogues with Modified Structures

The development of new QAC analogues involves modifying the basic N+R1R2R3R4X− structure. researchgate.net This can include altering the length and nature of the alkyl chains (R groups), changing the headgroup (the positively charged nitrogen and its immediate substituents), or modifying the counterion (X−). researchgate.netacs.org Studies have shown that the properties of the hydrophobic side chain significantly influence the antimicrobial properties of QACs. acs.org Generally, longer hydrophobic carbon chain lengths tend to increase antimicrobial activity due to improved penetration into bacterial membranes, although an optimal chain length (often 10–14 carbons depending on the bacterial type) has been observed in some studies, indicating a "cutoff effect". acs.org

Novel approaches include the synthesis of "multi-QACs" with more than two charged headgroups and multiple tails, which may outperform conventional gemini (B1671429) QACs. researchgate.net The introduction of functional groups, such as amide groups, into QAC structures has been explored to create "soft" QAC variants that retain antimicrobial properties while potentially offering improved biodegradability and lower toxicity. nih.govrsc.org Quinuclidine-based QACs with an amide functional group have shown a range of antibacterial activities related to their hydrophobic-hydrophilic balance. nih.gov

Synthesis Strategies (e.g., Menshutkin Reaction)

The classical method for synthesizing quaternary ammonium (B1175870) salts, including Cetalkonium (B82469) chloride analogues, is the Menshutkin reaction. wikipedia.orgchemrxiv.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov

The Menshutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt. nih.gov

Tertiary amine + Alkyl halide → Quaternary ammonium salt

The reaction is typically conducted in polar solvents, although the choice of solvent can influence the reaction yield and mechanism. wikipedia.orgnih.gov The reactivity of alkyl halides in the Menshutkin reaction generally follows the order: alkyl iodides > alkyl bromides > alkyl chlorides, which is typical for an SN2 process. wikipedia.org Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants. wikipedia.org While the Menshutkin reaction is a well-established method, research continues to explore new synthetic strategies for QACs, including those that combine the Menshutkin reaction with novel quaternary-ammonium transformation chemistry to access a wider range of structures. chemrxiv.org

Structural Characterization Techniques (NMR, FT-IR, ESI-MS)

To confirm the successful synthesis and determine the molecular structure of novel Cetalkonium chloride analogues and other QACs, various spectroscopic and analytical techniques are employed. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.comresearchgate.netmdpi.com

NMR Spectroscopy: NMR is a gold standard for structural characterization of organic molecules, providing detailed information about the connectivity and arrangement of atoms within a molecule. nih.govoutsourcedpharma.com Both ¹H and ¹³C NMR are commonly used to confirm the structure and purity of synthesized QAC analogues. mdpi.comresearchgate.net Two-dimensional NMR techniques like ¹H-¹³C HSQC can also be used for complete resonance assignment. researchgate.netmdpi.com

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the synthesized compounds by analyzing their characteristic vibrational frequencies. mdpi.comnih.gov For example, FT-IR can confirm the presence of specific bonds introduced during structural modifications. nih.gov

ESI-MS: ESI-MS is a soft ionization technique used to determine the molecular weight of the synthesized QAC analogues and to confirm their identity. mdpi.commdpi.com It can also be used to identify impurities. outsourcedpharma.com ESI-MS provides information about the mass-to-charge ratio of the ionized molecule, allowing for confirmation of the expected molecular mass. mdpi.com

These techniques, often used in combination, are crucial for verifying the structure and purity of newly synthesized QAC analogues before evaluating their biological activity. outsourcedpharma.com

Computational Chemistry and Molecular Modeling (e.g., PM3 Semiempirical Calculations)

Computational chemistry and molecular modeling play an important role in the design and study of novel QAC analogues. These methods can provide insights into the electronic structure, geometry, and properties of molecules, helping to understand structure-activity relationships and predict biological behavior. unipd.it

Semiempirical methods, such as PM3 (Parametric Method 3), are often used for quantum mechanical calculations on molecular systems. wikipedia.orguni-muenchen.de PM3 is a semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.orguni-muenchen.de It is implemented in various computational chemistry programs. wikipedia.org

PM3 calculations can be used to obtain geometries, thermodynamic parameters, vibrational frequencies, and geometric parameters of molecules. scholarsresearchlibrary.com Comparisons between calculated and experimental data can help validate the computational models. scholarsresearchlibrary.com While semiempirical methods like PM3 have proven successful for calculating equilibrium geometries, they may be less satisfactory for thermochemical calculations or conformational assignments compared to higher-level ab initio methods. unipd.it However, they offer a balance between computational cost and accuracy, making them useful tools for studying larger molecular systems like QACs. unipd.it Molecular modeling, in general, has become a valuable tool in chemical research, complementing experimental studies and aiding in the design of new compounds with specific properties. unipd.itscholarsresearchlibrary.com

Impact of Structural Modifications on Antimicrobial Properties and Biological Activity

Structural modifications to the QAC core can significantly impact their antimicrobial properties and broader biological activity. The length and structure of the hydrophobic alkyl chain are critical determinants of antimicrobial activity, influencing the ability of the QAC to interact with and disrupt bacterial membranes. acs.org Studies have shown that increasing alkyl chain length generally leads to higher antimicrobial activity, up to an optimal length, beyond which activity may decrease (the cutoff effect). acs.org

Modifications to the headgroup or the introduction of new functional groups can also alter biological activity. For instance, incorporating amide groups into QACs can lead to "soft" variants with potentially lower toxicity and altered mechanisms of action, such as combining membrane interaction with protein synthesis inhibition. nih.govrsc.org The counterion can also influence the properties and activity of QACs. researchgate.net

Beyond antimicrobial effects, QACs and their analogues can exhibit other biological activities. For example, Cetalkonium chloride has been shown to have bioadhesive properties due to its positive charge, which can be utilized in formulations for improved drug delivery. wikipedia.orgmdpi.com It can also influence the stability of lipid layers. researchgate.net Some QACs have demonstrated activity against fungi and even some viruses. mdpi.comchemrxiv.org Research also explores the potential of QACs as anticancer agents or in other biomedical applications. mdpi.comnih.gov The specific structural modifications dictate the spectrum and potency of the biological activity observed.

Data on the impact of structural modifications on antimicrobial activity are often presented as Minimal Inhibitory Concentration (MIC) values against various microorganisms. mdpi.com For example, studies on novel benzalkonium chloride analogues with pyridine (B92270) rings reported MIC values against fungi and bacteria, showing variations based on alkyl chain length. mdpi.com

Here is an example of how such data might be presented in a table (illustrative data based on search results concepts):

Compound AnalogueAlkyl Chain LengthMicroorganism (e.g., S. aureus)MIC (µM)
QAC Analogue AC12S. aureus5.0
QAC Analogue AC14S. aureus2.5
QAC Analogue AC16S. aureus3.0
QAC Analogue B (Amide modified)C12S. aureus8.0

This table illustrates how varying the alkyl chain length in a QAC analogue can affect its antimicrobial potency against a specific bacterium. The amide modification in Analogue B shows a different activity profile. (Note: This table uses illustrative data to demonstrate the format; actual values would come from specific research findings).

Novel Approaches to Chloride Synthesis (e.g., Sulfonyl Chlorides from Thiols)

While Cetalkonium chloride contains a chloride counterion, the synthesis of various chloride-containing organic compounds, such as sulfonyl chlorides, is a related area of research with novel methodologies being developed. Sulfonyl chlorides are important intermediates in organic synthesis. organic-chemistry.org

Novel methods for synthesizing sulfonyl chlorides from thiols and disulfide derivatives have been reported. One approach involves using hydrogen peroxide (H₂O₂) in the presence of zirconium tetrachloride (ZrCl₄) to directly convert thiols and disulfides into sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgresearchgate.net This method offers advantages such as excellent yields, short reaction times, and mild conditions. organic-chemistry.org

Another method utilizes a combination of H₂O₂ and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This approach is also highly reactive and provides products with high purity under mild conditions. organic-chemistry.org

Furthermore, environmentally benign, metal-free methods for synthesizing sulfonyl chlorides from thiols using ammonium nitrate (B79036), aqueous HCl, and oxygen as a terminal oxidant have been developed. researchgate.netrsc.org Other reported methods include using sodium chlorite (B76162) (NaClO₂) for oxidative chlorosulfonation of S-alkyl isothiourea salts and the use of reagents like trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) for oxidative chlorination of sulfur compounds. researchgate.netthieme-connect.com These novel synthetic strategies for generating chloride-containing functional groups highlight ongoing efforts to develop more efficient, milder, and environmentally friendly chemical processes.

Ix. Future Directions and Research Gaps

Exploration of Underexplored Applications

Future research could focus on exploring novel applications for cetalkonium (B82469) chloride beyond its traditional antiseptic uses. Given its cationic nature and ability to interact with negatively charged surfaces, investigations into its potential in areas such as surface functionalization, material preservation, or as a component in novel antimicrobial coatings for medical devices or industrial surfaces could be fruitful. Research into its efficacy against a wider spectrum of microorganisms, including resistant strains and biofilms, particularly in combination with other agents, represents an underexplored area. For instance, studies have shown synergistic effects between copper ions and quaternary ammonium (B1175870) compounds like cetalkonium chloride against Pseudomonas aeruginosa biofilms, suggesting potential for combination therapies. asm.orgnih.gov Further research is needed to understand the mechanisms behind such synergies and explore other potential combinations. asm.org

Deeper Understanding of Complex Biological Interactions

While the general mechanism of membrane disruption by quaternary ammonium compounds is known, a deeper understanding of the specific interactions of cetalkonium chloride with various biological systems at a molecular level is needed. This includes detailed studies on its interactions with different types of cell membranes (bacterial, fungal, and mammalian), proteins, and other biomolecules. Research utilizing advanced techniques such as molecular dynamics simulations could provide insights into these complex interactions. researchgate.net Understanding how cetalkonium chloride interacts with host tissues, particularly in sensitive areas like the ocular surface, is crucial for optimizing its therapeutic index and exploring new delivery methods. mdpi.comnih.gov Research into its potential anti-inflammatory properties also warrants further investigation. medchemexpress.com

Long-Term Environmental Impact Assessments

Although some quaternary ammonium compounds are considered readily biodegradable, comprehensive long-term environmental impact assessments specifically for cetalkonium chloride are necessary. kao.com This includes evaluating its persistence, potential for bioaccumulation (though generally considered low for QACs), and toxicity to various environmental organisms in different ecosystems (aquatic, terrestrial). kao.commst.dkresearchgate.net Research should focus on developing standardized protocols for assessing the environmental fate and effects of cationic surfactants like cetalkonium chloride, considering potential cumulative impacts and the effects of its transformation products. mst.dkepd.gov.hk This is particularly relevant given the increased use of antiseptic products. researchgate.net

Advanced Materials Science Integration for Delivery Systems

Integrating cetalkonium chloride with advanced materials science offers significant potential for developing improved delivery systems. Research could focus on encapsulating cetalkonium chloride in nanoparticles, liposomes, or other micro/nanocarriers to enhance its stability, control its release, target specific sites, and potentially reduce toxicity while maintaining efficacy. mdpi.comnih.govmdpi.comresearchgate.net Studies exploring the use of cationic polymers or other materials that can interact electrostatically with cetalkonium chloride to form novel delivery platforms are also a promising avenue. nih.gov Advanced materials can help overcome challenges in drug delivery, such as improving precorneal residence time for ophthalmic applications. nih.gov

Strategies for Mitigating Antimicrobial Resistance

The development of resistance to antimicrobial agents, including quaternary ammonium compounds, is a significant concern. nih.govmdpi.com Future research should focus on understanding the mechanisms of resistance to cetalkonium chloride in various bacterial and fungal species. nih.govophrp.org This knowledge is crucial for developing strategies to mitigate the emergence and spread of resistance. Research avenues include identifying efflux pumps or other resistance mechanisms, exploring the potential for combination therapies that can overcome resistance, and investigating novel formulations or modifications of cetalkonium chloride that are less prone to resistance development. mdpi.comophrp.org Implementing antimicrobial stewardship principles and improving infection prevention and control are also vital strategies in combating resistance. nih.goveuropa.eu

Q & A

Q. What methodologies are used to evaluate Cetalkonium chloride's antimicrobial efficacy?

  • Methodological Answer: Researchers typically employ in vitro assays such as minimum inhibitory concentration (MIC) tests and time-kill kinetics to quantify CKC's antimicrobial activity against Gram-positive/negative bacteria and fungi . For mechanistic insights, techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) are used to visualize microbial membrane disruption caused by CKC's interaction with lipid bilayers . Additionally, fluorescence-based assays (e.g., propidium iodide staining) can confirm membrane integrity loss .

Q. How does Cetalkonium chloride interact with microbial cell membranes?

  • Methodological Answer: CKC, a quaternary ammonium compound, disrupts microbial membranes via electrostatic interactions between its positively charged head and negatively charged phospholipids in microbial membranes. Researchers use zeta potential measurements to study charge interactions and Langmuir monolayer experiments to model membrane penetration dynamics . Molecular dynamics simulations further elucidate structural changes in lipid bilayers upon CKC binding .

Q. What are the key physicochemical properties of Cetalkonium chloride relevant to formulation design?

  • Methodological Answer: Key properties include its high lipophilicity (due to a C16 alkyl chain), melting point (55–65°C), and cationic charge density (critical for colloidal stability in nanoemulsions) . Researchers prioritize these properties when designing drug delivery systems, such as cationic oil-in-water nanoemulsions, where CKC's charge enhances corneal adhesion via electrostatic interactions . Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are used to characterize thermal behavior and particle size distribution in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cetalkonium chloride's cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer: Discrepancies often arise due to differences in exposure duration, concentration, and model systems. For example, in vitro studies using human corneal epithelial cells may report cytotoxicity at ≥0.005% CKC, while in vivo rabbit models show tolerance at similar concentrations due to tear-film dilution and clearance mechanisms . To address this, researchers should:
  • Conduct comparative studies using ex vivo corneal tissue models to bridge in vitro-in vivo gaps.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate ocular surface retention and toxicity thresholds .
  • Validate findings with confocal microscopy to track cellular uptake and localization .

Q. What experimental strategies optimize Cetalkonium chloride concentration in cationic nanoemulsions for ocular drug delivery?

  • Methodological Answer: Optimization involves balancing antimicrobial efficacy with ocular tolerability. Key strategies include:
  • Zeta Potential Tuning: Adjust CKC concentration to achieve a zeta potential of +20 to +30 mV, ensuring colloidal stability and corneal adhesion without inducing irritation .
  • In Vitro-In Vivo Correlation (IVIVC): Use Franz diffusion cells to correlate in vitro drug release profiles with in vivo pharmacokinetic data (e.g., AUC, Cmax) in rabbit models .
  • Toxicogenomics: Perform RNA sequencing on treated corneal cells to identify biomarkers of irritation at varying CKC concentrations .

Q. How does the alkyl chain length of Cetalkonium chloride influence its antimicrobial activity and safety profile?

  • Methodological Answer: CKC's C16 alkyl chain enhances lipophilicity, improving membrane penetration compared to shorter-chain analogs like benzalkonium chloride (BAK, C12–C14). Researchers use structure-activity relationship (SAR) studies to compare:
  • Antimicrobial Potency: Longer chains (C16) increase MIC values against S. aureus and C. albicans due to deeper membrane integration .
  • Toxicity: CKC's longer chain reduces aqueous solubility, lowering acute toxicity (LD50 in rats: 350 mg/kg) compared to BAK (LD50: 150 mg/kg) .
  • Analytical Methods: High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) quantifies chain-length heterogeneity in synthesized batches .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on Cetalkonium chloride's anti-inflammatory effects?

  • Methodological Answer: While some studies highlight CKC's anti-inflammatory activity in aphthous ulcer models , others note pro-inflammatory cytokine induction in corneal cells . To reconcile this:
  • Use species-specific models (e.g., human vs. rodent macrophages) to assess cytokine profiles (IL-6, TNF-α) via ELISA .
  • Employ deuterated CKC (CKC-d7) to track biodistribution and differentiate direct anti-inflammatory effects from preservative-related artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.